N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine
Description
N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine is a bicyclic amine derivative characterized by a tricyclo[5.2.1.0,2,6]decane core structure substituted with a secondary butan-2-yl group at the nitrogen atom. The tricyclo[5.2.1.0,2,6]decane framework consists of fused bicyclic and bridged rings, contributing to its rigid, three-dimensional geometry. Such compounds are typically explored in pharmaceutical and materials chemistry as intermediates or bioactive scaffolds due to their conformational constraints .
Properties
Molecular Formula |
C14H25N |
|---|---|
Molecular Weight |
207.35 g/mol |
IUPAC Name |
N-butan-2-yltricyclo[5.2.1.02,6]decan-8-amine |
InChI |
InChI=1S/C14H25N/c1-3-9(2)15-14-8-10-7-13(14)12-6-4-5-11(10)12/h9-15H,3-8H2,1-2H3 |
InChI Key |
YMALQGJJHAIFPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CC2CC1C3C2CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. Subsequent functionalization steps introduce the butan-2-yl and amine groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine exhibits properties that may be beneficial in drug development, particularly in targeting specific biological pathways. Its structural features allow for the modification of pharmacokinetic properties, potentially improving drug efficacy and reducing side effects.
Case Study: Anticancer Applications
Recent studies have investigated the use of tricyclic amines in nanoparticle-based drug delivery systems for cancer treatment. For instance, modifications of similar tricyclic structures have been utilized to enhance the targeting of cancer cells through specific ligand-receptor interactions, thereby increasing the therapeutic index of chemotherapeutic agents .
| Therapeutic Agent | Indication | Mechanism |
|---|---|---|
| Liposomal Doxorubicin | Ovarian Cancer | Targeted delivery via PEGylation |
| Interleukin 2-Diphtheria Toxin Fusion Protein | Cutaneous T-cell lymphoma | Specific receptor targeting |
Materials Science
Polymer Development
The compound's structure is conducive to the synthesis of novel polymers with enhanced mechanical and thermal properties. Research has shown that polymers incorporating tricyclic structures can exhibit high refractive indices and excellent heat resistance, making them suitable for optical applications and advanced materials .
Case Study: High Refractive Index Polymers
A patent describes a polymer containing a repeating tricyclo[5.2.1.0(2,6)]decan structure that achieves a high refractive index while maintaining flexibility and durability under thermal stress. This innovation opens avenues for applications in optical devices such as lenses and coatings .
Nanotechnology
Nanoparticle Coatings
this compound can be explored in the formulation of nanoparticle coatings that enhance biocompatibility and stability in biological environments. The incorporation of tricyclic amines into nanoparticle formulations has been shown to improve circulation times and reduce toxicity compared to traditional materials.
Case Study: Magnetic Nanoparticles
Research indicates that nanoparticles coated with biocompatible polymers derived from tricyclic compounds can be used for targeted drug delivery and imaging applications. These nanoparticles demonstrated prolonged blood residence time and enhanced imaging capabilities due to their unique surface properties .
| Nanoparticle Type | Coating Material | Application |
|---|---|---|
| Superparamagnetic Iron Oxide | Tricyclic Amine Derivatives | MRI Imaging |
| Lipid-Coated Nanoparticles | Tricyclic Structures | Drug Delivery |
Mechanism of Action
The mechanism of action of N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine with structurally related tricyclo derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Key Structural and Physical Properties
*Molecular formula and weight inferred from structural analogs.
Key Findings:
Substituent Effects on Reactivity and Solubility :
- The butan-2-yl group in the target compound likely increases hydrophobicity compared to the 3-methoxypropyl analog, which contains a polar ether moiety . This difference may influence solubility in organic vs. aqueous media.
- The sulfonyl chloride derivative (Table 1) exhibits high electrophilicity, enabling nucleophilic substitution reactions, whereas the amines are more nucleophilic due to the lone pair on nitrogen .
The sulfonyl chloride variant remains a specialty reagent for synthesizing sulfonamides, highlighting the versatility of the tricyclo core in diverse functionalizations .
For example, similar rigid amines are explored as neuromodulators or enzyme inhibitors .
Biological Activity
N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine, with the CAS number 1218328-58-5 and molecular formula CHN, is a compound of interest in various biological studies due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 207.35 g/mol |
| CAS Number | 1218328-58-5 |
The biological activity of this compound primarily involves its interaction with biological receptors and enzymes. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes, which could be linked to its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Acetylcholinesterase Inhibition
Research has indicated that compounds with similar structural frameworks can act as acetylcholinesterase (AChE) inhibitors, which are crucial for increasing acetylcholine levels in the brain. This mechanism is particularly relevant for therapeutic strategies aimed at enhancing cognitive function in Alzheimer’s patients .
In Vitro Studies
In vitro assays have been performed to evaluate the biological activity of this compound against various biological targets:
Case Study 1: Alzheimer’s Disease Model
In a study examining the effects of tricyclic compounds on cognitive decline in an Alzheimer’s disease model, this compound was included among several candidates for AChE inhibition assays. The results demonstrated that compounds with similar structures could significantly improve memory retention in treated subjects .
Case Study 2: Antimicrobial Properties
Another study investigated the antimicrobial properties of compounds related to this compound against various pathogens. While direct results for this specific compound were not detailed, analogous compounds showed effective inhibition of bacterial growth at varying concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
